molecular formula C12H10ClNO2 B11870577 Ethyl 6-chloroquinoline-2-carboxylate

Ethyl 6-chloroquinoline-2-carboxylate

Cat. No.: B11870577
M. Wt: 235.66 g/mol
InChI Key: RKSFTJRALUORNH-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of profound importance in heterocyclic chemistry. rsc.org First isolated from coal tar in the 19th century, its name is derived from quinine, a naturally occurring quinoline alkaloid renowned for its historical use in treating malaria. This historical link to medicine foreshadowed the extensive role the quinoline nucleus would come to play in drug discovery and development. rsc.orgsmolecule.com

The unique electronic properties conferred by the nitrogen atom within the pyridine ring make quinoline and its derivatives versatile building blocks in organic synthesis. They serve as precursors for a wide array of complex molecules and are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The quinoline ring system is a common feature in numerous pharmacologically active substances, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. smolecule.comchemicalbook.com

Overview of Quinoline Carboxylate Derivatives in Academic Investigations

The introduction of a carboxylate group onto the quinoline framework gives rise to quinoline carboxylates, a class of derivatives that has garnered significant attention in academic and industrial research. This functionalization can enhance or modify the biological and chemical properties of the parent quinoline molecule.

Research has demonstrated that quinoline carboxylic acid derivatives possess notable biological activities. For instance, certain quinoline-2-carboxylic and quinoline-4-carboxylic acids have shown significant growth inhibition capacities against cancer cell lines like MCF7 (mammary) and HELA (cervical). smolecule.com Furthermore, quinoline-4-carboxylate (B1235159) and quinoline-4-carboxamide derivatives have been synthesized and investigated for their potential as antimalarial agents. The strategic placement of the carboxylate group and other substituents on the quinoline ring is a key focus of medicinal chemistry programs aiming to develop new therapeutic agents. These derivatives are often synthesized through established methods like the Doebner and Pfitzinger reactions, which have been refined over the years to improve efficiency and yield.

Research Context of Ethyl 6-chloroquinoline-2-carboxylate

This compound is a specific derivative that serves primarily as a key intermediate and building block in organic synthesis. Its structure is characterized by a chlorine atom at the 6-position and an ethyl carboxylate group at the 2-position of the quinoline core.

This compound is typically synthesized through methods such as the Friedländer condensation. smolecule.com In research, it is valued for its utility in constructing more complex molecular architectures. While direct biological applications of this compound itself are not extensively documented in primary research literature, its role as a precursor is significant. For example, related quinoline carboxylate structures are used to synthesize compounds that are then evaluated for biological activities, such as anticancer effects. The position of the chloro substituent is critical, as variations can lead to different biological activity profiles when compared to other isomers.

Below are key physical and spectroscopic data for this compound.

Physical and Chemical Properties of this compound

Property Value
CAS Number 860190-32-5 smolecule.com
Molecular Formula C₁₂H₁₀ClNO₂

| Melting Point | 91–92 °C rsc.org |

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) Multiplicity Coupling Constant (J) Assignment
8.30 – 8.10 m 3H
7.86 d 8.0 Hz 1H
7.72 dd 8.0, 4.0 Hz 1H
4.57 q 8.0 Hz 2H
1.50 t 8.0 Hz 3H

Solvent: CDCl₃, Frequency: 400 MHz rsc.org

The research utility of this compound is therefore primarily in enabling the synthesis of novel and more elaborate quinoline-based compounds for further investigation in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSFTJRALUORNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of Ethyl 6 Chloroquinoline 2 Carboxylate

Reactions at the Ester Group

The ethyl carboxylate group at the 2-position of the quinoline (B57606) ring is a key functional handle for derivatization. It readily undergoes typical ester reactions, including hydrolysis, transesterification, and amidation.

The ester group of ethyl 6-chloroquinoline-2-carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-chloroquinoline-2-carboxylic acid. This transformation is a fundamental step in creating derivatives that require a carboxylic acid moiety. For instance, the hydrolysis of the related methyl 2-chloroquinoline-6-carboxylate results in 2-chloroquinoline-6-carboxylic acid . This carboxylic acid can then serve as a precursor for further reactions, such as the formation of acid chlorides or coupling with amines to form amides.

Table 1: Hydrolysis of this compound

Reactant Reagents Product

Transesterification allows for the conversion of the ethyl ester into other alkyl esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the steric and electronic properties of the ester group, which can influence the compound's solubility and reactivity. While specific examples for this compound are not prevalent in the reviewed literature, it is a standard, predictable reaction for this class of compounds.

Table 2: General Transesterification Reaction

Reactant Reagents Product

The direct reaction of this compound with amines (aminolysis) can produce the corresponding 6-chloroquinoline-2-carboxamides nih.gov. This reaction is a straightforward method for introducing a wide variety of amine-containing substituents at the 2-position. The reactivity of the ester towards aminolysis can be enhanced by heating or by using a catalyst. The resulting amides are often stable compounds with applications in various fields of chemical research. The synthesis of quinoline-6-carboxamides has also been achieved through methods like the palladium-catalyzed aminocarbonylation of 6-iodoquinoline, highlighting the importance of the amide functional group at this position nih.gov.

Table 3: Amidation of this compound

Reactant Reagents Product

Transformations of the Quinoline Core

The quinoline ring system itself can undergo various transformations, although the presence of the deactivating chloro and ester groups influences the reaction conditions. Electrophilic substitution reactions on the quinoline nucleus, such as nitration and sulfonation, typically occur on the benzene (B151609) ring portion, preferably at the C-5 and C-8 positions uop.edu.pkarsdcollege.ac.in. These reactions generally require vigorous conditions uop.edu.pk.

Nucleophilic substitution reactions on the unsubstituted quinoline ring typically occur at the C-2 or C-4 positions uop.edu.pk. However, in this compound, the 2-position is already substituted.

Nucleophilic Substitution Reactions at the Chloro Group

The chlorine atom at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). While halogens at the 2- and 4-positions of the quinoline ring are known to be particularly reactive towards nucleophiles, substitution at the 6-position is also feasible, often requiring specific catalysts or more forcing conditions quimicaorganica.org. A variety of nucleophiles can be used to displace the chloride, including amines, thiols, and alkoxides, leading to a diverse range of 6-substituted quinoline derivatives researchgate.netmdpi.com. For example, studies on other chloroquinolines have shown successful substitution with hydrazino and azido (B1232118) groups mdpi.com. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful methods for forming new carbon-carbon bonds at the 6-position by reacting with boronic acids sigmaaldrich.com.

Table 4: Examples of Nucleophilic Substitution at the 6-Position

Nucleophile Product Type
Amines (R₂NH) 6-Aminoquinoline derivatives
Thiols (RSH) 6-Thioetherquinoline derivatives
Alkoxides (RO⁻) 6-Alkoxyquinoline derivatives

Oxidation and Reduction Processes

The this compound molecule can undergo both oxidation and reduction reactions, targeting either the quinoline ring or its substituents.

Mild reduction of the quinoline ring system, for example with tin and hydrochloric acid, typically leads to the selective reduction of the pyridine (B92270) ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives uop.edu.pk. More powerful reducing agents, such as hydrogen with a platinum catalyst, can lead to the complete saturation of both rings, forming decahydroquinoline (B1201275) derivatives uop.edu.pk.

Oxidation of the quinoline nitrogen can be achieved using peracids to form the corresponding N-oxide arsdcollege.ac.in. The ester and chloro groups are generally stable under these conditions. More aggressive oxidation can affect other parts of the molecule. For instance, similar quinoline carboxylates can be oxidized to form dicarboxylic acid derivatives, though this may involve cleavage of the ring depending on the conditions .

Table 5: General Oxidation and Reduction Reactions

Reaction Type Reagents Potential Product(s)
Reduction (Pyridine Ring) Sn / HCl Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylate
Reduction (Full Ring) H₂, Pt Ethyl 6-chloro-decahydroquinoline-2-carboxylate

Formation of Fused Heterocyclic Systems from Quinoline Carboxylate Precursors

The strategic functionalization of the quinoline core, particularly through the introduction of a carboxylate group at the C-2 position, provides a versatile platform for the construction of more complex, fused heterocyclic systems. This compound serves as a key precursor in these synthetic strategies, where the ester and chloro substituents can be manipulated or can influence cyclization reactions to build additional rings onto the quinoline framework. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The primary approaches involve the annulation of five- or six-membered heterocyclic rings, such as thiophenes and pyrazoles, onto the quinoline scaffold.

Thieno[c]quinoline Systems

The synthesis of thieno[3,2-c]quinolines and thieno[2,3-c]quinolines often utilizes quinoline derivatives as starting materials. One common strategy involves the reaction of a haloquinoline with a sulfur-containing reagent, followed by intramolecular cyclization.

For instance, the synthesis of the thieno[3,2-c]quinoline core can be achieved from a suitably substituted chloroquinoline. The presence of activating groups on the quinoline nucleus enhances the reactivity of the chlorine atom toward nucleophilic substitution by a reagent like ethyl thioglycolate. An in-situ intramolecular cyclization follows this displacement, leading to the formation of the fused thienoquinoline system. nih.gov Research has demonstrated a multi-step pathway starting from 4-nitroaniline (B120555) to construct a 4-chloro-3-cyano-8-nitroquinoline intermediate. This intermediate readily undergoes nucleophilic displacement by ethyl thioglycolate, followed by cyclization to yield the thieno[3,2-c]quinoline core in quantitative yields. nih.gov

Another approach involves the pH-dependent reduction of a methyl 3-(2-nitrophenyl)thiophene-2-carboxylate, which is synthesized via a Suzuki cross-coupling. This reduction can yield a cyclic lactam, which is then converted to a 4-chlorothieno[2,3-c]quinoline by treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.gov This chloro-substituted fused system can then be further functionalized.

Table 1: Synthesis of Thieno[c]quinoline Systems from Quinoline Precursors

Fused System Quinoline Precursor Key Reagents Reaction Type Reference
Thieno[3,2-c]quinoline 4-Chloro-3-cyano-8-nitroquinoline Ethyl thioglycolate, Triethylamine Nucleophilic Aromatic Substitution / Intramolecular Cyclization nih.gov
Thieno[2,3-c]quinoline Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate (forms quinoline lactam in situ) 1. H₂/Pd-C or Na₂S₂O₄ 2. POCl₃/PCl₅ Reduction / Cyclization / Chlorination nih.gov
Tetrahydrothieno[3,2-b]quinoline 5-Aryl-3-aminothiophene-2-carboxylic acid Cyclohexanone, POCl₃ Friedländer Annulation researchgate.net

Pyrazolo[c]quinoline Systems

The construction of the pyrazolo[4,3-c]quinoline scaffold often involves the annulation of a pyrazole (B372694) ring onto a pre-existing quinoline structure. The functional groups on the quinoline ring, such as those present in derivatives of this compound, are critical for directing the cyclization.

A prevalent method is the reaction of a quinoline derivative containing a carbonyl group (or a precursor) at C-3 and a leaving group (like chlorine) at C-4 with hydrazine (B178648) or its derivatives. For example, 2-chloroquinoline-3-carbonitrile (B1354263) can be cycloadded with hydrazine hydrate (B1144303) to produce 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov This demonstrates a strategy where the C-2 and C-3 substituents are transformed to facilitate the pyrazole ring formation.

In a related approach, the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a multi-component reaction involving isatins, primary amines, and diketene, promoted by pyrazole. nih.gov While not a direct cyclization of a quinoline carboxylate, this highlights the construction of fused systems adjacent to the quinoline core.

Table 2: Synthesis of Pyrazolo[c]quinoline and Related Fused Systems

Fused System Quinoline Precursor Key Reagents Reaction Type Reference
1H-Pyrazolo[3,4-b]quinolin-3-amine 2-Chloroquinoline-3-carbonitrile Hydrazine hydrate Cycloaddition nih.gov
Pyrrolo[3,4-b]quinolin-3-one 2-Chloroquinoline-3-carbaldehyde (B1585622) Formamide, Formic acid Condensation / Cyclization nih.gov
Pyrrolo[3,4-c]quinoline-1,3-diones Isatin (B1672199) (precursor to quinoline system) Diketene, Primary amines, Pyrazole Multi-component Reaction / Cyclization nih.gov

These derivatization strategies underscore the utility of quinoline carboxylates as foundational scaffolds for creating structurally diverse, fused heterocyclic compounds with potential therapeutic applications. The specific substitution pattern on the starting quinoline, including the 6-chloro substituent, plays a crucial role in the reactivity and ultimate structure of the final fused system.

Spectroscopic and Structural Characterization of Ethyl 6 Chloroquinoline 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in ethyl 6-chloroquinoline-2-carboxylate can be mapped out.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the ethyl group and the quinoline (B57606) ring protons. rsc.org The ethyl ester group is characterized by a quartet at 4.57 ppm, corresponding to the methylene (B1212753) (-OCH₂-) protons, and a triplet at 1.50 ppm, representing the methyl (-CH₃) protons. rsc.org The downfield region of the spectrum displays the signals for the aromatic protons of the quinoline core. A multiplet observed between 8.10 and 8.30 ppm integrates to three protons. rsc.org A doublet at 7.86 ppm and a doublet of doublets at 7.72 ppm account for the remaining two aromatic protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound. rsc.org
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
8.10 - 8.30m (multiplet)-3HQuinoline-H
7.86d (doublet)8.01HQuinoline-H
7.72dd (doublet of doublets)8.0, 4.01HQuinoline-H
4.57q (quartet)8.02H-OCH₂CH₃
1.50t (triplet)8.03H-OCH₂CH₃

The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, corroborates the structure by showing the expected number of carbon signals. rsc.org The carbonyl carbon of the ester group appears at 165.1 ppm. rsc.org The carbons of the quinoline ring system are observed in the aromatic region between 121.9 and 148.5 ppm. rsc.org The methylene and methyl carbons of the ethyl group are found upfield at 62.4 ppm and 14.4 ppm, respectively. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound. rsc.org
Chemical Shift (δ) [ppm]Assignment
165.1C=O (Ester)
148.5Quinoline-C
145.9Quinoline-C
136.3Quinoline-C
134.6Quinoline-C
132.3Quinoline-C
131.3Quinoline-C
129.8Quinoline-C
126.2Quinoline-C
121.9Quinoline-C
62.4-OCH₂CH₃
14.4-OCH₂CH₃

While specific 2D NMR data for this compound is not detailed in the provided references, these techniques are instrumental for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the relationship between the quartet at 4.57 ppm and the triplet at 1.50 ppm of the ethyl group, and identifying adjacent protons on the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, such as the methylene proton signal at 4.57 ppm to the carbon signal at 62.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (those with no attached protons) and for piecing together the molecular fragments, such as confirming the position of the ester group by showing a correlation from the methylene protons to the carbonyl carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of this compound and to confirm its molecular mass. In a typical analysis, the compound would elute from the LC column at a specific retention time, and the mass spectrometer would detect the molecular ion. Given the compound's structure, the expected protonated molecule would be observed as a characteristic isotopic pattern for a chlorine-containing compound at a mass-to-charge ratio (m/z) corresponding to [M+H]⁺.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₀ClNO₂), the theoretical exact mass can be calculated with high precision. An HRMS analysis would aim to find an experimental mass value that matches this theoretical calculation, typically within a very narrow margin of error (e.g., ±5 ppm), thereby confirming the elemental composition. While specific HRMS data for this compound was not found, HRMS analysis on a related compound, ethyl 6-(trifluoromethoxy)quinoline-2-carboxylate, has been successfully used to confirm its formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Upon electron ionization, the molecule would be expected to generate a molecular ion peak [M]+ corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH2CH3) from the ester function, leading to a prominent fragment ion. Further fragmentation could involve the loss of a carbonyl group (CO) and cleavage of the quinoline ring system. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum of chlorine-containing fragments. Analysis of related quinoline derivatives by GC-MS has been reported in various studies, supporting these general fragmentation principles. jmchemsci.comjocpr.comresearchgate.net

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

FragmentStructurePredicted m/z
[M]+C12H10ClNO2235.04
[M-OCH2CH3]+C10H6ClNO191.01
[M-COOCH2CH3]+C9H6ClN163.02

Note: The m/z values are predicted based on the molecular formula and may vary slightly in experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in the ester function.

C-O Stretch: Bands corresponding to the C-O stretching of the ester group are expected in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C=N and C=C Stretch: Aromatic C=C and C=N stretching vibrations of the quinoline ring are expected to appear in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed in the 2850-2980 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected to be in the fingerprint region, typically around 700-800 cm⁻¹.

While a specific spectrum for this compound is not provided in the searched literature, spectra of related compounds such as 6-chloroquinoline (B1265530) and 2-chloroquinoline-3-carbaldehyde (B1585622) show these characteristic peaks. chemicalbook.comnist.govchemicalbook.comchemicalbook.com

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester C=OStretch1720-1740
Ester C-OAsymmetric Stretch1250-1300
Ester C-OSymmetric Stretch1000-1100
Aromatic C=C/C=NStretch1450-1600
Aromatic C-HStretch>3000
Aliphatic C-HStretch2850-2980
C-ClStretch700-800

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoline chromophore. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region arising from π-π* transitions. For quinoline itself, bands are observed around 225 nm, 275 nm, and 310 nm. The presence of substituents can cause a shift in the position and intensity of these bands (a bathochromic or hypsochromic shift). The chloro and carboxylate substituents on the quinoline ring of the title compound are expected to influence the electronic transitions, likely resulting in a complex spectrum with absorptions in the 200-400 nm range. Comparative studies on similar quinoline derivatives confirm that electronic transitions generally occur within this region. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C12H10ClNO2, the theoretical elemental composition can be calculated. This data is crucial for confirming the empirical formula of a synthesized compound.

Table 3: Elemental Composition of this compound (C12H10ClNO2)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0112144.1261.16%
HydrogenH1.011010.104.29%
ChlorineCl35.45135.4515.05%
NitrogenN14.01114.015.95%
OxygenO16.00232.0013.58%
Total 235.68 100.00%

Note: Atomic masses are rounded for this calculation.

Experimental values from elemental analysis of a pure sample are expected to be in close agreement with these theoretical percentages. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported in the searched literature, the structures of several closely related compounds have been determined, offering valuable insights into the expected solid-state conformation.

For instance, the crystal structure of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate reveals a planar quinoline ring system. nih.govresearchgate.net The phenyl group and the ester fragment are twisted with respect to the quinoline plane. nih.govresearchgate.net Similarly, the structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate shows a dihedral angle between the quinoline ring and the ester group. nih.govresearchgate.net In the crystal lattice of these related compounds, molecules are often linked by weak intermolecular interactions such as π-π stacking. nih.govresearchgate.net

Based on these findings, it can be inferred that the quinoline ring of this compound is likely to be essentially planar, with the ethyl carboxylate group adopting a specific orientation relative to the ring. The solid-state packing will likely be influenced by intermolecular forces, including potential halogen bonding involving the chlorine atom and π-π stacking interactions between the aromatic quinoline systems.

Table 4: Crystallographic Data for Structurally Related Compounds

CompoundEthyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate nih.govresearchgate.netEthyl 2-chloro-6-methylquinoline-3-carboxylate nih.govresearchgate.net
Formula C19H16ClNO2C13H12ClNO2
Mr 325.78249.69
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 8.3622 (3)6.0391 (5)
b (Å) 10.1971 (3)7.2986 (6)
c (Å) 10.7052 (3)13.4323 (12)
α (°) 110.440 (2)98.238 (6)
β (°) 101.588 (2)90.123 (5)
γ (°) 94.860 (2)96.429 (6)
V (ų) 825.91 (4)582.16 (9)
Z 22

Computational Chemistry and Molecular Modeling Studies of Ethyl 6 Chloroquinoline 2 Carboxylate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to understand the geometry, electronic properties, and reactivity of molecules. While specific DFT studies on Ethyl 6-chloroquinoline-2-carboxylate are not extensively documented in publicly available literature, research on closely related compounds like 6-chloroquinoline (B1265530) and its derivatives provides a strong framework for understanding its probable electronic and energetic characteristics. researchgate.netdergipark.org.tr

Electronic Structure Analysis

The electronic structure of a molecule, including the distribution of electrons and the nature of its molecular orbitals, is fundamental to its chemical behavior. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to analyze these properties. researchgate.netdergipark.org.trnih.gov For a molecule like this compound, an electronic structure analysis would reveal key features.

The electrostatic potential surface (ESP) is a critical aspect of electronic structure analysis. It maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov In a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the negative potential is concentrated around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline (B57606) ring, identifying them as potential hydrogen-bond acceptors. nih.gov Conversely, the hydrogen atoms of the ethyl group and the quinoline ring would exhibit a positive potential, marking them as hydrogen-bond donors. nih.gov This distribution of charge is crucial for understanding intermolecular interactions and the molecule's reactivity.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also central to electronic structure analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For the parent compound, 6-chloroquinoline, DFT studies have been used to determine these orbital energies and analyze how the chlorine substituent influences the electronic properties of the quinoline scaffold. dergipark.org.tr

Energetic Profile Studies

DFT calculations are also instrumental in determining the energetic profile of a molecule, including its stability and the thermodynamics of its formation. By optimizing the molecular geometry, DFT can predict the most stable conformation of this compound. For instance, studies on similar quinoline derivatives have shown that intramolecular hydrogen bonds can significantly stabilize the molecular structure, leading to a nearly planar conformation. nih.goviucr.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. Although specific molecular docking studies featuring this compound are not prominent in the literature, the general principles can be discussed based on studies of other quinoline derivatives.

Ligand-Protein Interaction Profiling

Molecular docking simulations provide a detailed profile of the interactions between a ligand and the amino acid residues within the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For quinoline-based compounds, the nitrogen atom in the quinoline ring and any oxygen atoms in substituents are common hydrogen bond acceptors, while C-H groups can act as weak hydrogen bond donors. The aromatic quinoline ring itself can participate in pi-pi stacking or pi-cation interactions with aromatic or charged residues in the protein's active site. The specific interaction profile is highly dependent on the topology and chemical nature of the protein's binding pocket.

Prediction of Binding Affinities and Modes

A primary goal of molecular docking is to predict the binding affinity of a ligand to a protein, which is often expressed as a scoring function or a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex. The simulation also predicts the most likely binding mode or pose of the ligand within the protein's active site. This information is crucial for understanding the mechanism of action of a potential drug molecule and for designing more potent and selective inhibitors. For example, docking studies on other quinoline derivatives have been used to predict their binding affinities to various biological targets, thereby guiding the selection of compounds for further experimental testing.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the surrounding pro-crystal. nih.govresearchgate.net

By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of intermolecular contacts can be obtained. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts. nih.govmdpi.com

Below is a hypothetical data table illustrating the kind of information that would be obtained from a Hirshfeld surface analysis of this compound, based on findings for analogous compounds.

Interaction TypePercentage Contribution
H···H~50%
Cl···H/H···Cl~15-20%
O···H/H···O~10-15%
C···H/H···C~5-10%
C···C~5-10%
C···N/N···C<5%

Note: The data in this table is illustrative and based on studies of similar compounds. A specific experimental and computational study on this compound would be required for precise values.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling for this compound and its analogs is crucial for understanding how chemical modifications influence their biological activities. Quinoline derivatives are recognized as a significant class of bioactive heterocyclic compounds with a wide array of pharmacological properties. nih.gov The core quinoline structure serves as a versatile scaffold for designing drugs with specific biological and pharmacological activities. malariaworld.org

SAR studies on related quinoline derivatives have provided valuable insights. For instance, in a series of novel 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate derivatives designed as potential antimalarial agents, modifications at the 2-position of the quinoline ring were shown to significantly impact their binding affinity to the farnesyltransferase (FTase) receptor. researchgate.net The study revealed that introducing bulky aromatic or heteroaromatic groups at this position could enhance the interaction with the receptor's active site. researchgate.net

Key findings from molecular docking studies on these related compounds illustrate the importance of specific substituents. For example, the derivative Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate (2j) exhibited a strong binding interaction with the FTase receptor, with a binding energy of -10.11 kcal/mol. researchgate.net This strong interaction is attributed to its engagement with active site amino acids such as ARG291 and LYS294. researchgate.net Similarly, another derivative, 2h, showed a binding energy of -9.81 kcal/mol through interactions with HIS248 and ARG291. researchgate.net These findings underscore that the nature and size of the substituent at the 2-position are critical determinants of biological activity.

The planarity of the quinoline ring system is also considered an important factor for enhancing biological activity, as it can facilitate better binding modes within receptor sites. nih.gov For this compound, the chlorine atom at the 6-position and the ethyl carboxylate group at the 2-position are key features. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire quinoline ring system, potentially affecting its interaction with biological targets. The ester group at the 2-position offers a site for potential hydrogen bonding and can be modified to alter the compound's lipophilicity and steric properties, thereby modulating its activity.

Interactive Table: Binding Affinities of 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate Derivatives researchgate.net

Compound Substituent at 2-position Binding Energy (kcal/mol) Interacting Amino Acids
2j Anthracen-9-yl -10.11 ARG291, LYS294

| 2h | - | -9.81 | HIS248, ARG291 |

Note: Data is derived from studies on 6-chloroquinoline-4-carboxylate derivatives, providing insights applicable to the 2-carboxylate analog.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, QSAR models are instrumental in predicting the activity of new analogs and guiding the design of more potent compounds. nih.gov

In the development of QSAR models for quinoline-based compounds, a variety of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors typically fall into categories such as electronic (e.g., electronegativity, electron density), steric (e.g., van der Waals volume), and hydrophobic (e.g., logP). nih.govnih.gov

A study on quinolinone-based thiosemicarbazones as antituberculosis agents highlighted the importance of van der Waals volume, electron density, and electronegativity in determining their biological activity. nih.gov The developed QSAR model showed that substitutions on the quinoline ring significantly influenced these parameters and, consequently, the antimycobacterial efficacy. For instance, the introduction of electron-withdrawing groups like chlorine or bromine was found to increase the molecular volume and decrease electronegativity, which correlated with enhanced biological activity. nih.gov Conversely, electron-donating groups like methyl slightly decreased the activity. nih.gov

Another QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors successfully developed a predictive model using descriptors generated by software like ChemDraw and Molecular Operating Environment (MOE). nih.gov The best model achieved a high predictive quality, indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov

For this compound, a QSAR model would aim to correlate descriptors related to its specific structural features with a particular biological activity. Key descriptors would likely include:

Topological Polar Surface Area (TPSA): Related to the compound's polarity and ability to permeate biological membranes.

XLogP: A measure of lipophilicity, which influences absorption and distribution.

Molecular Weight and Volume: Steric factors that affect binding to a receptor.

Electronic Descriptors: Quantifying the effect of the chloro and carboxylate substituents on the electronic properties of the quinoline ring.

By establishing a statistically significant QSAR equation, it becomes possible to predict the activity of newly designed derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov

Interactive Table: Key Descriptor Types in QSAR Studies of Quinoline Derivatives nih.govnih.gov

Descriptor Type Examples Relevance to Activity
Electronic Electronegativity, Electron Density, Dipole Moment Governs electrostatic and hydrogen bonding interactions.
Steric Van der Waals Volume, Molecular Weight, Shape Indices Determines the fit of the molecule into a receptor's binding site.
Hydrophobic LogP, Molar Refractivity Influences membrane permeability and distribution in biological systems.

| Topological | Connectivity Indices, Polar Surface Area (PSA) | Describes molecular size, shape, and polarity. |

In Vitro Biological Activities and Mechanistic Investigations of Ethyl 6 Chloroquinoline 2 Carboxylate and Derivatives

Antimalarial Activity Evaluation

The historical success of quinoline-based drugs like chloroquine (B1663885) has spurred ongoing research into new derivatives to combat drug-resistant strains of malaria parasites.

Derivatives of ethyl chloroquinoline-2-carboxylate have demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. While specific data for ethyl 6-chloroquinoline-2-carboxylate is limited, a structural isomer, ethyl 2-chloroquinoline-3-carboxylate, was found to be moderately active against P. falciparum with a 50% inhibitory concentration (IC50) of 1.91 μg/mL. mdpi.com Further studies on related 7-chloroquinoline (B30040) derivatives have shown potent activity. For instance, certain 7-chloroquinoline-triazole hybrids and 7-chloroquinoline-sulfonamide hybrids have exhibited high efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov One study highlighted a 7-chloroquinoline derivative that was 56-fold less active than chloroquine but still potent, with an IC50 of 3.6 nM against a resistant strain. mdpi.com These findings underscore the importance of the chloroquinoline core in exerting antiplasmodial effects.

The primary mechanism of action for many quinoline-based antimalarials involves the disruption of heme detoxification in the parasite's food vacuole. nih.gov During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. nih.gov

This compound derivatives are thought to function similarly to chloroquine, which accumulates in the acidic food vacuole of the parasite. malariaworld.org There, they are believed to inhibit the heme polymerization process, likely by binding to heme and preventing its incorporation into the growing hemozoin crystal. nih.govmalariaworld.org This leads to a buildup of toxic free heme, which induces oxidative stress and damages parasite membranes, ultimately causing cell death. nih.gov Additionally, some research suggests that quinoline (B57606) derivatives may target other pathways, such as the bc1 protein complex of P. falciparum, to exert their antimalarial effects.

Anticancer and Antiproliferative Activity Assessment

The quinoline scaffold has also been extensively investigated for its potential in oncology, with numerous derivatives showing cytotoxic effects against a variety of cancer cell lines.

Derivatives of this compound have shown promise as anticancer agents. A related compound, ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, has been identified as having potential anticancer properties. The proposed mechanism for some quinoline derivatives involves the interference with DNA replication.

Studies on closely related 7-chloroquinoline derivatives have provided specific cytotoxicity data. For example, 7-chloroquinolinehydrazones have demonstrated potent, submicromolar growth inhibition across a wide panel of 60 human cancer cell lines, including those from breast (MCF-7), colon (HCT-116), and lung cancers. nih.gov Specific IC50 values have been reported for certain 7-chloroquinoline derivatives, highlighting their cytotoxic potential against various cell lines.

The cytotoxic effect of a monobenzyltin compound against MCF-7 cells was established through a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of the LDH enzyme from damaged cells. nih.gov This type of assay confirms the antiproliferative activity observed in cell viability studies. nih.gov

To gain a more dynamic understanding of how compounds affect cancer cells over time, real-time cell analysis (RTCA) systems like the xCELLigence platform are employed. This technology uses microelectronic biosensors to monitor cell viability, proliferation, and adhesion in a label-free and non-invasive manner. nih.gov The system measures changes in electrical impedance as cells interact with electrodes, providing a continuous kinetic profile of cellular response to a compound. nih.gov

While specific cell kinetics studies using the xCELLigence system for this compound were not found in the reviewed literature, this technology is a powerful tool for drug screening and development. nih.gov It allows researchers to observe the precise timing of cellular events, such as the onset of apoptosis or cell cycle arrest, following treatment with a potential anticancer agent. Such studies would be invaluable in further characterizing the antiproliferative effects of quinoline derivatives.

Antimicrobial Activity Profiling

The quinoline core is a feature of many antibacterial agents. Based on the structural characteristics of related compounds, derivatives like ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate are anticipated to possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. However, detailed in vitro antimicrobial profiling data for this compound against a broad panel of bacterial and fungal strains is limited in the available scientific literature. Further research is needed to fully characterize its spectrum of activity and potential as an antimicrobial agent.

Antibacterial Efficacy (e.g., Gram-negative, Gram-positive strains)

Derivatives of the quinoline scaffold have demonstrated significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. The introduction of a chloro-substituent, often at positions 6 or 7, is a common strategy in the development of these agents.

Studies on 7-chloroquinoline derivatives revealed that compounds such as 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde show notable activity against Escherichia coli, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. nih.govresearchgate.net Another derivative, 2,7-dichloroquinoline-3-carbonitrile, was effective against Staphylococcus aureus and Pseudomonas aeruginosa with an inhibition zone of 11.00 ± 0.03 mm. nih.govresearchgate.net In some cases, these chloroquinoline analogs displayed weak to moderate activity when compared to the standard drug amoxicillin. nih.gov

Quinoline-2-one derivatives have been identified as particularly promising agents against multidrug-resistant Gram-positive strains. nih.gov For instance, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov One specific derivative, designated as compound 6c in a study, showed superior efficacy with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov This activity was comparable to the reference drug daptomycin. nih.gov Furthermore, this compound demonstrated a significant, dose-dependent reduction in MRSA biofilm formation. nih.gov

Similarly, hybrids of 8-hydroxyquinoline (B1678124) bearing a chloro-substituent on an attached benzene (B151609) ring showed good activity against both Gram-positive and Gram-negative strains. nih.gov Research has often found that quinoline derivatives are more active against Gram-positive bacteria than Gram-negative bacteria, which may be attributed to the structural differences in the bacterial cell wall. nih.gov

Table 1: Antibacterial Activity of Selected Chloroquinoline Derivatives

Compound/Derivative Class Bacterial Strain Activity Measurement Result Citation
2,7-dichloroquinoline-3-carboxamide E. coli Inhibition Zone 11.00 ± 0.04 mm nih.govresearchgate.net
7-chloro-2-ethoxyquinoline-3-carbaldehyde E. coli Inhibition Zone 12.00 ± 0.00 mm nih.govresearchgate.net
2,7-dichloroquinoline-3-carbonitrile S. aureus, P. aeruginosa Inhibition Zone 11.00 ± 0.03 mm nih.govresearchgate.net
Quinolone-2-one derivative (6c) MRSA MIC 0.75 µg/mL nih.gov
Quinolone-2-one derivative (6c) VRE MIC 0.75 µg/mL nih.gov
Quinolone-2-one derivative (6c) MRSE MIC 2.50 µg/mL nih.gov
2-Chloroquinoline derivative (21) S. aureus, B. subtilis MIC 12.5 µg/mL researchgate.net

Antifungal Efficacy

The quinoline nucleus is also a key pharmacophore in the development of antifungal agents. nih.gov Modifications at various positions of the quinoline ring have yielded derivatives with potent activity against a range of fungal pathogens, including yeasts and filamentous fungi. nih.gov

A study evaluating a series of quinoline derivatives demonstrated selective antifungal action. Certain compounds were active only against yeasts like Candida spp. (MICs of 25–50 μg/mL), while another derivative was effective exclusively against filamentous fungi (dermatophytes) with MICs ranging from 12.5–25 μg/mL. nih.gov

Derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (norfloxacin) have been synthesized and tested for their antifungal properties. While retaining the antibacterial activity of the parent compound, these derivatives also showed antifungal activity as carboxylic acid amides. taylorandfrancis.com Specifically, two compounds from this series displayed significant activity against the plant pathogen Rhizoctonia solani, achieving 83% and 94% growth inhibition at a concentration of 200 mg/L. taylorandfrancis.comfrontiersin.org

Furthermore, novel fluorinated quinoline analogs have been synthesized and tested against various phytopathogenic fungi. sigmaaldrich.com Several of these compounds exhibited good activity (>80%) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL, outperforming the positive control, Tebufloquin. sigmaaldrich.com Other derivatives showed notable efficacy against Rhizoctonia solani and Botrytis cinerea. sigmaaldrich.com The mechanism for some quinoline-based antifungals is thought to involve the inhibition of lanosterol (B1674476) 14α-demethylase (LDM), an enzyme critical for ergosterol (B1671047) production in fungal cell membranes. mdpi.com

Antileishmanial Activity Investigations

The quinoline scaffold is a cornerstone in antiprotozoal drug discovery, with chloroquine being a classic example. nih.gov Research has extended to the evaluation of chloroquinoline derivatives for their efficacy against various Leishmania species.

In one study, a 7-chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was tested in vitro against parasites responsible for both visceral and tegumentary leishmaniasis. nih.gov The compound was highly effective against Leishmania infantum and Leishmania amazonensis. nih.gov It demonstrated a high selectivity index against both the promastigote and amastigote stages of the parasites, indicating a favorable profile of toxicity towards the parasite over mammalian cells. nih.gov Specifically, the selectivity index against L. infantum was 154.6 for promastigotes and 137.6 for amastigotes. nih.gov For L. amazonensis, the values were 86.4 and 74.3, respectively. nih.gov The compound was also effective in treating infected macrophages and was able to inhibit the infection of new cells when parasites were pre-incubated with it. nih.gov

Enzyme Inhibition Studies (beyond FTase)

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. While direct studies on this compound are limited, related heterocyclic structures like quinazolinones have been investigated as CA inhibitors. frontiersin.org For instance, a series of quinazolinone derivatives showed moderate to significant inhibition against human carbonic anhydrase-II (hCA-II), with IC₅₀ values ranging from 14.0 to 59.6 μM. frontiersin.org The primary interaction for many CA inhibitors is through a sulfonamide group binding to the zinc ion in the enzyme's active site. nih.gov Although not all quinoline derivatives possess this group, the broader scaffold is of interest in designing selective inhibitors for different CA isoforms, which are targets for various conditions including glaucoma and cancer. nih.govfrontiersin.org

Alpha-glucosidase Inhibitory Activity

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Several quinoline-based compounds have emerged as potent inhibitors of this enzyme.

A series of derivatives linking 6-chloro-2-methoxyacridine (B15215803) to triazoles were synthesized and evaluated as α-glucosidase inhibitors. nih.gov The most potent compound in this series, featuring a para-fluorine substitution, exhibited an IC₅₀ value of 98.0 ± 0.3 µM. This was significantly more potent than the standard drug acarbose (B1664774), which had an IC₅₀ of 750.0 ± 10.5 μM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov

In another study, benzimidazole-thioquinoline derivatives were assessed for α-glucosidase inhibitory activity. The most active compound, a 4-bromobenzyl derivative, showed remarkable potency with an IC₅₀ value of 28.0 ± 0.6 µM, again demonstrating a substantial improvement over acarbose (IC₅₀ = 750.0 µM). nih.gov This compound was also found to be a competitive inhibitor. nih.gov These findings highlight that the substituted quinoline scaffold is a promising framework for developing novel and potent α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Quinoline and Acridine Derivatives

Compound Class Specific Derivative IC₅₀ (µM) Standard (Acarbose) IC₅₀ (µM) Inhibition Type Citation
6-chloro-2-methoxyacridine-triazole Unsubstituted (7a) 169.1 ± 0.9 750.0 ± 10.5 - nih.gov
6-chloro-2-methoxyacridine-triazole para-fluoro (7h) 98.0 ± 0.3 750.0 ± 10.5 Competitive nih.gov
Benzimidazole-thioquinoline 4-bromobenzyl (6j) 28.0 ± 0.6 750.0 Competitive nih.gov
Benzimidazole-thioquinoline 4-methoxybenzyl (6q) 67.3 750.0 - nih.gov
Indolo[1,2-b]isoquinoline Compound 11 3.44 ± 0.36 640.57 ± 1.13 Mixed-type mdpi.com

Nucleic Acid Interaction Studies

The ability of quinoline derivatives to interact with nucleic acids is a well-established mechanism for their biological activity, particularly in antimicrobial and antiviral applications. Several studies have shown that these compounds can target key enzymes involved in DNA replication and maintenance.

For example, some synthesized 7-chloroquinoline derivatives were found to have a good binding affinity with the DNA gyrase of E. coli in molecular docking studies, suggesting this as a potential mechanism for their antibacterial action. nih.govresearchgate.net Another target that has been identified is topoisomerase IIβ. researchgate.net

In the context of antiviral activity, a series of 4-aryl-6-chloro-quinoline derivatives were evaluated for their ability to inhibit the hepatitis B virus (HBV). Several of these compounds significantly inhibited HBV DNA replication, with IC₅₀ values in the low micromolar range (4.4–9.8 μM), comparable to the antiviral drug tenofovir. nih.gov This indicates a direct or indirect interference with the viral DNA synthesis process.

The well-known 7-chloroquinoline derivative, chloroquine, functions by accumulating in the acidic food vacuole of the malaria parasite, where it caps (B75204) hemozoin molecules and prevents the detoxification of heme, leading to parasite death. wikipedia.org Additionally, chloroquine has been shown to have antiviral effects by increasing the pH of endosomes, which prevents the release of viral genetic material into the host cell. wikipedia.org It may also act as a zinc ionophore, which can inhibit viral RNA-dependent RNA polymerase. wikipedia.org

DNA Cleavage Assays

The ability of chemical compounds to induce cleavage of DNA is a critical mechanism for many anticancer and antimicrobial agents. Certain quinoline derivatives have been investigated for this activity. For instance, studies on compounds structurally related to the quinoline family, such as furano[3,2-c]-1,2,3,4-tetrahydroquinolines, have explored their DNA photocleavage capabilities. These investigations revealed that stereochemistry can play a role in the DNA cleavage efficiency of these molecules, with cis/trans stereoisomers showing potential as DNA cleavage mimics. researchgate.net While direct DNA cleavage data for this compound is not extensively detailed in the reviewed literature, the activity of analogous structures suggests that the quinoline core can be a platform for developing DNA-cleaving agents. researchgate.net The mechanism often involves the generation of reactive species upon activation (e.g., by light in photocleavage) that can attack the deoxyribose backbone or the nucleotide bases, leading to single-strand or double-strand breaks.

DNA Binding Properties

The interaction of small molecules with DNA is a foundational aspect of their mechanism of action. Quinoline derivatives, in particular, have been noted for their ability to bind to DNA, often through non-covalent interactions. nih.gov

In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acids have shown that these molecules can act as DNA minor groove-binding agents. nih.gov Molecular docking simulations with a DNA dodecanucleotide sequence, d(CGCGAATTCGCG), indicate that these quinoline derivatives preferentially bind with the A/T-rich minor groove region of a B-DNA duplex. nih.gov The binding is stabilized by significant hydrogen bonds. The carbonyl group at the 2nd position of the quinoline ring is often identified as a key hydrogen bond donor/acceptor, interacting with adenine (B156593) and guanine (B1146940) base pairs. nih.gov

The mode of interaction can vary and includes:

Intercalation: Where planar aromatic systems, like the quinoline ring, insert themselves between the base pairs of the DNA double helix.

Groove Binding: Where molecules fit into the major or minor grooves of the DNA helix. nih.gov

Electrostatic Interactions: Where positively charged molecules interact with the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

The strength of this interaction is quantified by the intrinsic binding constant (K_b). While classical intercalators have K_b values in the range of 10^6–10^7 M^-1, lower values may suggest electrostatic interactions or partial intercalation. mdpi.com For quinoline derivatives, the specific substitutions on the core ring system significantly influence the binding mode and affinity. nih.gov

Receptor Binding and Antagonism Assays

Beyond direct DNA interactions, quinoline derivatives can exert their biological effects by binding to and modulating the activity of specific protein receptors. While the prompt mentions the CysLT1 receptor as an example, detailed studies have been published on the interaction of Ethyl 6-chloroquinoline-4-carboxylate derivatives with other important receptors, such as the farnesyltransferase (FTase) receptor. researchgate.net

Molecular docking studies have been employed to investigate the binding of a series of novel 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate derivatives with the FTase receptor, a target for anti-cancer and anti-parasitic drugs. researchgate.net These studies predict the binding affinity and identify key interactions between the ligands and the amino acid residues in the receptor's active site. researchgate.net

For example, the derivative Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate (2j) was shown to interact strongly with the FTase active site, displaying a binding energy of -10.11 kcal/mol and a predicted inhibition constant (Ki) of 3.88 x 10^-8 M. researchgate.net Another derivative, 2h, also exhibited potent binding with a binding energy of -9.81 kcal/mol. researchgate.net The interactions primarily involved hydrogen bonding with amino acid residues such as ARG291, LYS294, and HIS248. researchgate.net These findings suggest that such compounds are potential antagonists of the FTase receptor. researchgate.net

Table 1: Molecular Docking Results of Ethyl 6-chloroquinoline-4-carboxylate Derivatives with FTase Receptor Data sourced from ResearchGate publication. researchgate.net

CompoundBinding Energy (kcal/mol)Docking Energy (kcal/mol)Inhibition Constant (Ki) (M)Interacting Amino Acids
2j -10.11-11.783.88e-08ARG291, LYS294
2h -9.81-11.276.50e-08HIS248, ARG291
2i -8.02---
2d -6.87---
2a -6.72---
2b -6.54---

Additionally, other quinoline derivatives have been shown to inhibit enzymes like α-glucosidase, with some compounds exhibiting IC50 values significantly lower than the standard drug, acarbose, indicating potent inhibitory activity. researchgate.net

Medicinal Chemistry Applications and Drug Discovery Potential of the Ethyl 6 Chloroquinoline 2 Carboxylate Scaffold

Utilization as a Privileged Scaffold for Novel Drug Development

The concept of a privileged scaffold is central to modern drug design, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The quinoline (B57606) nucleus is a prime example of such a scaffold, forming the core of drugs with a wide range of activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The versatility of the quinoline ring allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its pharmacological profile. nih.gov

The "Ethyl 6-chloroquinoline-2-carboxylate" scaffold, in particular, presents several key features for drug development. The chlorine atom at the 6-position can influence the electronic properties of the ring system and provide a potential site for further modification. The ethyl carboxylate group at the 2-position offers a handle for ester-to-amide conversions, hydrolysis to the corresponding carboxylic acid, or the introduction of other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Researchers have synthesized and investigated various derivatives based on this scaffold. For instance, the synthesis of "Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate" highlights the adaptability of the core structure. researchgate.net Furthermore, the creation of "Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate" demonstrates its use in constructing more complex, multi-ring systems with potential for enhanced biological activity. nih.gov These examples underscore the utility of the this compound backbone as a foundational element for building diverse molecular libraries aimed at identifying new drug candidates.

Strategies for Lead Compound Optimization

Once a lead compound with promising biological activity is identified, the process of lead optimization is crucial for enhancing its potency, selectivity, and pharmacokinetic properties. For quinoline-based compounds, including those derived from the this compound scaffold, several optimization strategies can be employed.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule, medicinal chemists can determine which functional groups are essential for activity and which can be altered to improve desired properties. For example, in a study on 4-quinoline carboxylic acid analogues, modifications to the scaffold led to the discovery of a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH) with significant antiviral activity. elsevierpure.com This highlights how systematic structural changes can dramatically improve potency.

Computational, or in-silico, methods are increasingly used to guide lead optimization. researchgate.net Molecular docking studies, for instance, can predict how a molecule will bind to its target protein, providing insights for designing more effective inhibitors. arabjchem.orgresearchgate.net This approach was used to study the interaction of 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate derivatives with the farnesyltransferase (FTase) receptor, a target in antimalarial therapy. researchgate.net

Another key aspect of optimization is the modification of physicochemical properties to improve "drug-likeness." This can involve altering lipophilicity and aqueous solubility to enhance absorption, distribution, metabolism, and excretion (ADME) profiles. For quinoline derivatives, modifications such as the introduction of polar groups or the alteration of existing substituents can be used to achieve a better balance of these properties. arabjchem.org

A summary of potential optimization strategies for the this compound scaffold is presented in the table below.

Strategy Description Potential Outcome Example from Related Compounds
Modification of the 2-position Conversion of the ethyl ester to amides, hydrazides, or other functional groups.Improved binding affinity, altered solubility, and metabolic stability.Synthesis of 2-chloroquinoline-3-carbohydrazide (B12847495) from the corresponding ethyl ester. mdpi.com
Substitution on the quinoline ring Introduction of different substituents at available positions on the quinoline nucleus.Enhanced target selectivity and potency.SAR studies on 4-quinoline carboxylic acid analogues leading to a potent DHODH inhibitor. elsevierpure.com
Bioisosteric replacement Replacing certain functional groups with others that have similar physical or chemical properties.Improved pharmacokinetic properties and reduced toxicity.The use of a furan (B31954) or thiophene (B33073) ring in place of a phenyl group in quinoline-3-carboxamides (B1200007) to enhance EGFR inhibition. nih.gov
In-silico modeling Utilizing computational tools to predict binding modes and guide the design of new derivatives.More rational and efficient lead optimization process.Docking studies of 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate derivatives against the FTase receptor. researchgate.net

Design and Synthesis of Hybrid Molecular Architectures

A powerful strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores (the active parts of different drug molecules) into a single entity. This approach aims to develop agents with dual or synergistic modes of action, potentially overcoming drug resistance and improving efficacy. The this compound scaffold is a valuable building block for the synthesis of such hybrid structures.

The general principle of molecular hybridization has been successfully applied to the quinoline core to target a range of diseases. For example, hybrid molecules incorporating quinoline and other heterocyclic systems like 1,3,4-oxadiazole (B1194373) and triazole have been synthesized and evaluated for their biological activities. nih.gov Similarly, primaquine-chloroquine hybrids have been designed as antimalarial agents, showcasing the potential of combining known pharmacophores. nih.gov

The reactive nature of the ethyl ester at the 2-position and the potential for modification on the quinoline ring make this compound an attractive starting material for creating novel hybrid molecules. The table below outlines some potential hybrid designs based on this scaffold.

Hybrid Concept Pharmacophores to Combine Potential Therapeutic Target Rationale
Quinoline-Kinase Inhibitor Hybrid This compound + A known kinase inhibitor pharmacophoreCancerMany quinoline derivatives are known to inhibit kinases involved in cancer progression. nih.gov
Quinoline-Antimicrobial Hybrid This compound + An established antimicrobial agent (e.g., a fluoroquinolone)Infectious DiseasesTo create a dual-action antimicrobial that could combat resistant strains.
Quinoline-Antimalarial Hybrid This compound + A pharmacophore from a known antimalarial drug (e.g., artemisinin)MalariaTo develop a combination therapeutic in a single molecule to improve treatment outcomes.

Exploration in Targeting Specific Biochemical Pathways

The biological activity of quinoline derivatives often stems from their ability to interact with specific enzymes and signaling pathways within the cell. Research into compounds structurally related to this compound has revealed several potential biochemical targets.

One area of significant interest is cancer therapy. Quinoline-based compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases and protein kinases. nih.gov Kinases, in particular, are crucial regulators of cell growth and proliferation, and their dysregulation is a hallmark of many cancers. The quinoline scaffold is a common feature in many kinase inhibitors. nih.gov For example, novel quinoline-3-carboxamides have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment. nih.gov A novel quinoline derivative, compound 91b1, was found to exert its anticancer effect by downregulating Lumican, a protein involved in cell proliferation and migration. nih.gov

In the context of infectious diseases, derivatives of Ethyl 6-chloroquinoline (B1265530) have been investigated as potential antimalarial agents. A study on 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate derivatives identified them as potential inhibitors of farnesyltransferase (FTase), an enzyme crucial for the survival of the malaria parasite. researchgate.net Molecular docking studies showed that these compounds could bind effectively to the active site of the FTase receptor. researchgate.net

Another identified target for quinoline derivatives is dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. Inhibition of this enzyme can have antiviral effects, as demonstrated by a 4-quinoline carboxylic acid analogue that potently inhibited DHODH. elsevierpure.com

The table below summarizes some of the biochemical pathways and molecular targets that have been associated with quinoline derivatives related to the this compound scaffold.

Biochemical Pathway/Target Therapeutic Area Mechanism of Action Related Quinolines Studied
Farnesyltransferase (FTase) Inhibition MalariaDisruption of protein prenylation in the parasite, leading to cell death.2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylates. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition CancerBlocking of signaling pathways that promote tumor growth and proliferation.Quinoline-3-carboxamides. nih.gov
Dihydroorotate Dehydrogenase (DHODH) Inhibition Viral InfectionsInhibition of pyrimidine biosynthesis, which is essential for viral replication.4-Quinoline carboxylic acid analogues. elsevierpure.com
Downregulation of Lumican CancerSuppression of a protein that promotes cancer cell migration and invasion.Novel quinoline derivative 91b1. nih.gov

Future Research Directions and Unaddressed Challenges

Advanced Synthetic Methodologies

While traditional methods for quinoline (B57606) synthesis, such as the Friedländer and Doebner-von Miller reactions, have been foundational, the future of synthesizing Ethyl 6-chloroquinoline-2-carboxylate and its analogs lies in the adoption of more advanced, efficient, and sustainable methodologies. A significant challenge remains in developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. researchgate.netnih.gov

Future research should focus on the following areas:

Novel Catalytic Systems: The exploration of modern catalysts, including transition metal complexes of palladium and copper, can offer new pathways for synthesis. nih.gov Nanocatalysts are also emerging as a promising alternative, providing benefits such as high efficiency, recyclability, and milder reaction conditions. mdpi.comdoaj.org The development of bespoke catalysts for the synthesis of polysubstituted quinolines from readily available starting materials is a key area for investigation. doaj.org

Green Chemistry Approaches: There is a growing need to replace hazardous reagents and solvents with more environmentally benign alternatives. nih.gov Research into microwave-assisted organic synthesis, for instance, has demonstrated the potential to significantly reduce reaction times and improve yields in quinoline synthesis. nih.govmdpi.com The use of greener solvents like water and ethanol (B145695), along with catalyst-free techniques, should be prioritized. researchgate.net

Interactive Table: Advanced Synthetic Approaches for Quinoline Derivatives
MethodologyKey AdvantagesRelevant Catalysts/Conditions
Nanocatalyzed Synthesis High efficiency, recyclability, mild conditions. mdpi.comdoaj.orgFe, Cu, Zn, Ni, Co, Au, Ag, SiO₂, TiO₂ based nanocatalysts. mdpi.com
Microwave-Assisted Synthesis Reduced reaction times, improved yields. nih.govmdpi.comMicrowave irradiation, often in green solvents like water or ethanol. nih.gov
Green Catalysis Minimized waste, reduced energy consumption. researchgate.netp-toluenesulfonic acid (p-TSA), para-sulfonic acid calix doaj.orgarene (CX4SO3H). researchgate.net
One-Pot Reactions Streamlined process, reduced waste, improved efficiency. researchgate.netresearchgate.netBEMP as a solid base in acetonitrile. researchgate.net

Comprehensive Mechanistic Elucidation of Biological Actions

While this compound and its derivatives have shown promise as antimicrobial and anticancer agents, the precise molecular mechanisms underlying these activities are not fully understood. A significant challenge lies in moving beyond preliminary biological screenings to in-depth mechanistic studies.

Future research should aim for:

Identification of Molecular Targets: A crucial step is the identification and validation of the specific molecular targets with which these compounds interact. Techniques such as affinity chromatography, proteomics, and molecular docking can be employed to pinpoint target proteins. For instance, some quinoline derivatives are known to target enzymes like topoisomerase and kinases in cancer cells. nih.gov Studies on related compounds suggest that 4-amino-7-chloroquinoline derivatives inhibit the formation of beta-hematin in the malaria parasite. bldpharm.com

Pathway Analysis: Once a target is identified, it is essential to elucidate the downstream signaling pathways that are modulated. This could involve investigating effects on cell cycle progression, apoptosis, or inflammatory pathways. Chloroquinolines have been shown to induce apoptosis in breast cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies: A thorough understanding of how structural modifications to the this compound scaffold affect biological activity is critical. nih.gov The presence of the chlorine atom at the 6-position, for example, is known to significantly influence the electronic properties and reactivity of the quinoline ring, which in turn can impact biological activity. nih.gov

Exploration of New Therapeutic Avenues

The therapeutic potential of this compound is likely not limited to its currently explored applications. The versatility of the quinoline scaffold suggests that its derivatives could be effective against a wide range of diseases. arxiv.org

Future research should explore the following therapeutic areas:

Antiviral Applications: Given that some quinoline derivatives have shown anti-HIV activity, exploring the potential of this compound derivatives as antiviral agents is a logical next step.

Neurodegenerative Diseases: The role of quinoline derivatives in modulating pathways relevant to neurodegenerative diseases, such as Alzheimer's, is an emerging area of interest. nih.gov

Kinase Inhibition: The discovery of quinoline-based compounds as potent inhibitors of kinases like Src/Abl suggests that derivatives of this compound could be developed as targeted cancer therapies.

Antimalarial Drug Development: The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs. The development of hybrid compounds incorporating the 6-chloroquinoline (B1265530) moiety could lead to new agents that overcome drug resistance.

Interactive Table: Potential Therapeutic Applications of Quinoline Derivatives
Therapeutic AreaPotential Mechanism/TargetExample of Related Quinoline Activity
Anticancer Kinase inhibition, Topoisomerase inhibition, Apoptosis induction. nih.govnih.govChloroquinolines induce apoptosis in breast cancer cells. nih.gov
Antimicrobial Inhibition of bacterial enzymes.Quinoline derivatives show activity against S. aureus and E. coli.
Antimalarial Inhibition of heme detoxification. bldpharm.com4-amino-7-chloroquinoline derivatives inhibit beta-hematin formation. bldpharm.com
Antiviral Inhibition of viral enzymes. Some quinoline derivatives exhibit anti-HIV activity.
Neurodegenerative Modulation of targets in neuroinflammation. nih.gov8-Hydroxyquinolines are being investigated for neuroprotective effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of novel derivatives of this compound. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods.

Key areas for the application of AI and ML include:

Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel quinoline derivatives based on their chemical structure. doaj.org Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish correlations between molecular descriptors and biological activity, guiding the design of more potent compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained on existing libraries of quinoline compounds to generate novel structures that are predicted to have high efficacy and low toxicity.

Synthesis Planning and Optimization: AI can be used to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. researchgate.net This can significantly reduce the time and resources required for chemical synthesis. For instance, ML models can predict the regioselectivity of C-H functionalization reactions on the quinoline ring, a key step in creating diverse derivatives. doaj.org

Q & A

Q. What experimental methods are effective for synthesizing Ethyl 6-chloroquinoline-2-carboxylate derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation reactions. For example, derivatives can be prepared by heating substituted anilines with diethyl malonate in the presence of a catalyst like piperidine (453 K, monitored via TLC). Post-reaction, extraction with ethyl acetate and purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants) yield crude products. Recrystallization from ethyl acetate produces single crystals suitable for X-ray analysis . Optimization considerations include:

  • Catalyst selection : Piperidine enhances reaction efficiency.
  • Solvent systems : Ethyl acetate balances solubility and crystallization.
  • Purification : Column chromatography removes byproducts, ensuring >95% purity .

Q. How can crystallization of this compound derivatives be optimized?

Methodological Answer: Effective crystallization requires:

  • Solvent polarity : Ethyl acetate or ethanol are preferred due to moderate polarity, enabling slow crystal growth.
  • Temperature gradients : Gradual cooling from reflux temperature minimizes disorder.
  • Seed crystals : Introducing microcrystals accelerates nucleation.
    For example, single crystals of a related quinoline derivative were obtained by dissolving the crude product in hot ethyl acetate, followed by slow evaporation at 298 K .

Q. What techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement (riding models for H-atoms, anisotropic displacement parameters for heavy atoms). ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 confirm substituent positions (e.g., ester carbonyl at ~165 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C12_{12}H11_{11}ClNO2_2: calculated 260.0452, observed 260.0455) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

  • Refinement protocols : Use SHELXL’s restraints for geometrically similar bonds. For example, C–C aromatic bonds can be constrained to 1.39 Å ± 0.01 .
  • Disorder modeling : Apply PART instructions in SHELXL to split occupancy for disordered groups (e.g., ethyl ester conformers).
  • Validation tools : Check using PLATON’s ADDSYM to detect missed symmetry .
  • Data quality : Ensure high-resolution (<1.0 Å) data reduces parameter correlation errors .

Q. How can Cremer-Pople parameters inform conformational analysis of the quinoline ring?

Methodological Answer:

  • Puckering amplitude (θ) and phase angle (φ) : Calculate using crystallographic coordinates to quantify non-planarity. For example, a θ > 10° indicates significant puckering.
  • Software tools : Implement algorithms in PLATON or custom scripts to derive θ and φ from atomic coordinates .
  • Comparative analysis : Correlate puckering with steric effects (e.g., bulky substituents at C-6 increase θ) .

Q. How can computational methods predict biological activity based on structural features?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). Parameterize the chlorine atom’s electrostatic potential for halogen bonding.
  • QSAR models : Train on analogs with known IC50_{50} values. Key descriptors include Cl-substitution position and ester group logP .
  • MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) to assess binding affinity .

Q. What strategies address low yields in multi-step synthesis of derivatives?

Methodological Answer:

  • Intermediate characterization : Use in-situ IR to monitor reaction progress (e.g., carbonyl stretch at 1720 cm1^{-1} for ester formation).
  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions.
  • Flow chemistry : Improve reproducibility by controlling residence time and temperature in microreactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.